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molecular formula C15H15NO2 B8600004 Methyl 4'-amino-2'-methyl[1,1'-biphenyl]-4-carboxylate CAS No. 188593-21-7

Methyl 4'-amino-2'-methyl[1,1'-biphenyl]-4-carboxylate

Cat. No. B8600004
M. Wt: 241.28 g/mol
InChI Key: HQYVJAIESXYXDK-UHFFFAOYSA-N
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Patent
US05972935

Procedure details

Thionyl chloride (10 ml) was added dropwise and cautiously to methanol (200 ml) with stirring. 4'-Amino-2'-methylbiphenyl-4-carboxylic acid (D26) (8.44 g, 37 mmol) was added, and the mixture was then stirred at reflux for 3 h. Solvent was then removed in vacuo to yield the title compound (9.16 g, 89%) as the hydrochloride salt.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
4'-Amino-2'-methylbiphenyl-4-carboxylic acid
Quantity
8.44 g
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]([C:18]([OH:20])=[O:19])=[CH:14][CH:13]=2)=[C:8]([CH3:21])[CH:7]=1.[CH3:22]O>>[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:13]=[CH:14][C:15]([C:18]([O:20][CH3:22])=[O:19])=[CH:16][CH:17]=2)=[C:8]([CH3:21])[CH:7]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
4'-Amino-2'-methylbiphenyl-4-carboxylic acid
Quantity
8.44 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)C1=CC=C(C=C1)C(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Solvent was then removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C1=CC=C(C=C1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.16 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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